2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone hydrochloride, structurally similar to the prodrug Prasugrel, serves as a valuable tool in studying platelet function and potential antiplatelet therapies. Prasugrel belongs to the thienopyridine class of drugs. [, ] These compounds are known for their ability to inhibit platelet aggregation, making them useful in preventing blood clots. [, ]
Condensation: 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is condensed with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride in the presence of a base and acetonitrile. [] This step results in the formation of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one. []
Acetylation: The product from the previous step is then treated with acetic anhydride in the presence of a base and DMF, yielding the acetylated product, Prasugrel base. []
Hydrochloride Salt Formation: Finally, the Prasugrel base is reacted with hydrochloric acid in the presence of acetone to obtain the final hydrochloride salt form, Prasugrel hydrochloride. []
A key chemical reaction of this compound is its hydrolysis by carboxylesterases, particularly human carboxylesterase 2 (hCE2), found predominantly in the intestines. [] This enzymatic cleavage of the acetoxy group is the initial step in its bioactivation, leading to the formation of the thiolactone metabolite R-95913 (2-[2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone). [, ]
R-95913 then undergoes further metabolic transformation by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, to generate the active metabolite R-138727 (2-[1-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid). [, ]
While 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone hydrochloride itself is inactive, its active metabolite, formed through a series of enzymatic reactions, irreversibly binds to the P2Y12 receptor on platelets. [, ] This receptor plays a critical role in ADP-mediated platelet activation and aggregation. [, ] By blocking this receptor, the active metabolite effectively prevents platelet aggregation and subsequent thrombus formation. [, ]
Understanding Platelet Biology: Research using Prasugrel and its metabolites has been instrumental in elucidating the role of the P2Y12 receptor in platelet activation and aggregation. [, ]
Drug Metabolism Studies: The compound serves as a valuable tool for investigating the roles of carboxylesterases and cytochrome P450 enzymes in drug metabolism. [, , ] Research on Prasugrel has revealed the importance of hCE2 in its intestinal absorption and bioactivation. [, ]
Development of Novel Antiplatelet Therapies: Insights gained from studying this compound can guide the development of new and improved antiplatelet drugs with enhanced efficacy and potentially reduced side effects. []
Investigating Interindividual Variability in Drug Response: Research on Prasugrel has highlighted the impact of genetic polymorphisms in drug-metabolizing enzymes, such as CYP3A4, on individual responses to antiplatelet therapy. [, ]
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4